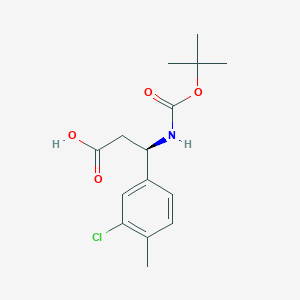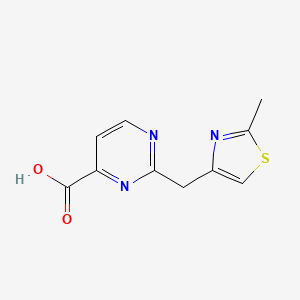
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
The synthesis of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the attachment of the pyrimidine moiety. One common synthetic route includes the reaction of 2-methylthiazole with a suitable pyrimidine derivative under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole and pyrimidine derivatives, such as:
2-Methylthiazole: Known for its flavor and fragrance properties.
Pyrimidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
What sets 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid apart is its unique combination of thiazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C10H9N3O2S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c1-6-12-7(5-16-6)4-9-11-3-2-8(13-9)10(14)15/h2-3,5H,4H2,1H3,(H,14,15) |
Clé InChI |
WDFYEENGRGJFES-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CC2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)

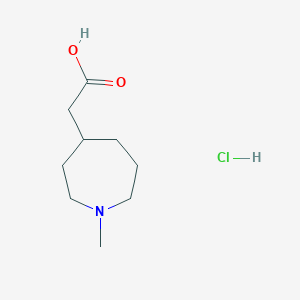
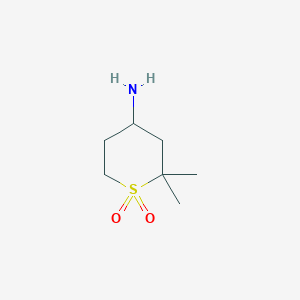

![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
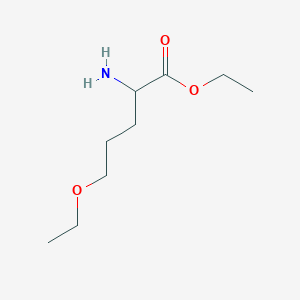
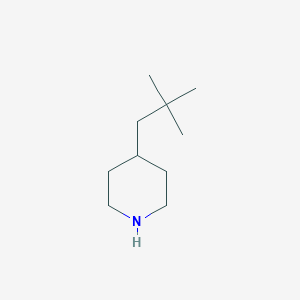
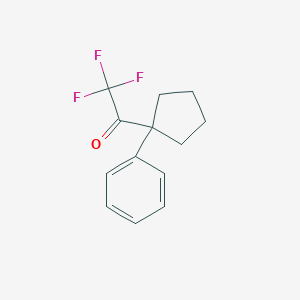
![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
